molecular formula C8H10Cl2N2OS B6632404 N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorothiophene-3-carboxamide

N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorothiophene-3-carboxamide

カタログ番号 B6632404
分子量: 253.15 g/mol
InChIキー: XDBHXEWSLJNVAP-SCSAIBSYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorothiophene-3-carboxamide, also known as ADX-71441, is a novel drug compound that has been developed for the treatment of various neurological and psychiatric disorders. This compound belongs to the class of positive allosteric modulators (PAMs) of GABA-B receptors, which are involved in the regulation of neuronal excitability and neurotransmitter release. The purpose of

作用機序

N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorothiophene-3-carboxamide acts as a PAM of GABA-B receptors, which are metabotropic receptors that modulate the activity of ion channels and intracellular signaling pathways. GABA-B receptors are widely distributed in the central nervous system and are involved in the regulation of synaptic transmission, neuronal excitability, and plasticity. N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorothiophene-3-carboxamide binds to a specific site on the GABA-B receptor that is distinct from the GABA binding site and enhances the affinity and efficacy of GABA for the receptor. This results in an increase in the inhibitory tone of GABAergic neurons and a reduction in the release of excitatory neurotransmitters such as glutamate and dopamine.
Biochemical and Physiological Effects:
N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorothiophene-3-carboxamide has been shown to produce a range of biochemical and physiological effects in preclinical models. These effects include an increase in GABA release, a reduction in glutamate release, an enhancement of synaptic plasticity, and a modulation of dopamine release in the mesolimbic pathway. Moreover, N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorothiophene-3-carboxamide has been shown to improve cognitive function, reduce anxiety-like behavior, and attenuate drug-seeking behavior in animal models. These effects are consistent with the proposed mechanism of action of N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorothiophene-3-carboxamide as a PAM of GABA-B receptors.

実験室実験の利点と制限

The advantages of using N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorothiophene-3-carboxamide in lab experiments include its high potency, selectivity, and specificity for GABA-B receptors, as well as its ability to cross the blood-brain barrier and to produce long-lasting effects. Moreover, N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorothiophene-3-carboxamide has been shown to be well-tolerated and to have a favorable pharmacokinetic profile in preclinical studies. The limitations of using N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorothiophene-3-carboxamide in lab experiments include its limited solubility in water and its potential for off-target effects on other receptor systems. These limitations can be overcome by using appropriate solvent systems and by conducting thorough pharmacological characterization of the compound.

将来の方向性

There are several future directions for the research and development of N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorothiophene-3-carboxamide. These include:
1. Clinical trials in humans to evaluate the safety and efficacy of N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorothiophene-3-carboxamide for the treatment of neurological and psychiatric disorders.
2. Further preclinical studies to investigate the optimal dosing regimen, duration of treatment, and potential drug interactions of N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorothiophene-3-carboxamide.
3. Studies to elucidate the molecular mechanisms underlying the effects of N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorothiophene-3-carboxamide on synaptic transmission, neuronal excitability, and plasticity.
4. Development of new analogs and derivatives of N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorothiophene-3-carboxamide with improved pharmacokinetic properties and selectivity for GABA-B receptors.
5. Studies to investigate the potential of N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorothiophene-3-carboxamide as a tool compound for the study of GABA-B receptor function and dysfunction in various disease states.
In conclusion, N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorothiophene-3-carboxamide is a novel drug compound with promising therapeutic potential for the treatment of various neurological and psychiatric disorders. The compound acts as a PAM of GABA-B receptors and produces a range of biochemical and physiological effects in preclinical models. Further research is needed to fully elucidate the mechanism of action and therapeutic potential of N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorothiophene-3-carboxamide.

合成法

The synthesis of N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorothiophene-3-carboxamide involves the reaction of 2,5-dichlorothiophene-3-carboxylic acid with (R)-2-aminopropan-1-ol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds via an esterification mechanism to form the corresponding ester intermediate, which is then hydrolyzed to the target amide compound using a strong acid such as hydrochloric acid. The final product is obtained in high yield and purity by recrystallization from a suitable solvent such as ethyl acetate or methanol.

科学的研究の応用

N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorothiophene-3-carboxamide has been extensively studied in preclinical models of various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, addiction, and pain. The compound has shown promising results in improving cognitive function, reducing anxiety-like behavior, and attenuating drug-seeking behavior in animal models. Moreover, N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorothiophene-3-carboxamide has been shown to enhance the analgesic effects of opioids and to reduce the development of opioid tolerance and dependence. These findings suggest that N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorothiophene-3-carboxamide may have therapeutic potential for the treatment of these disorders in humans.

特性

IUPAC Name

N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorothiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2N2OS/c1-4(3-11)12-8(13)5-2-6(9)14-7(5)10/h2,4H,3,11H2,1H3,(H,12,13)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBHXEWSLJNVAP-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)NC(=O)C1=C(SC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)NC(=O)C1=C(SC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorothiophene-3-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。